molecular formula C24H19N3O3 B10977082 N-(2-methyl-5-nitrophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

N-(2-methyl-5-nitrophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10977082
M. Wt: 397.4 g/mol
InChI Key: DCGKPYNARPVFDH-UHFFFAOYSA-N
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Description

MNQC , is a complex organic compound with a fascinating structure. Let’s break it down:

  • Quinoline Core: : The quinoline ring system serves as the backbone, consisting of a fused benzene and pyridine ring. This structural motif imparts unique properties to MNQC.

  • Substituents: : The compound bears two significant substituents:

      2-Methyl-5-nitrophenyl group: Positioned at one end of the quinoline ring, this group contributes to MNQC’s color and reactivity.

      3-Methylphenyl group: Attached to the other end of the quinoline ring, this group further modifies MNQC’s chemical behavior.

Preparation Methods

Synthetic Routes:

  • Condensation Reaction

    • MNQC can be synthesized via a condensation reaction between 2-methyl-5-nitroaniline and 3-methylbenzoic acid. The reaction typically occurs in an acidic medium.
    • The amide linkage forms between the amino group of 2-methyl-5-nitroaniline and the carboxylic acid group of 3-methylbenzoic acid.
  • Industrial Production

    • Industrial-scale production often employs continuous flow reactors or batch processes.
    • Optimization of reaction conditions (temperature, solvent, catalysts) ensures high yields.

Chemical Reactions Analysis

MNQC participates in various chemical reactions:

    Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a nitroso group.

    Substitution: MNQC reacts with nucleophiles (e.g., amines, hydrazines) to form substituted derivatives.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline under suitable conditions.

Common reagents include:

    Hydrogenation catalysts: (e.g., palladium on carbon) for reduction.

    Strong acids: (e.g., sulfuric acid) for condensation reactions.

Major products:

  • Reduction yields the corresponding amino derivative.
  • Substitution leads to various MNQC derivatives with modified properties.

Scientific Research Applications

MNQC finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and reactivity.

    Fluorescent Probes: MNQC derivatives exhibit fluorescence, making them useful for cellular imaging.

    Material Science: Incorporation into polymers enhances their properties.

Mechanism of Action

  • MNQC’s mechanism of action depends on its specific application.
  • In anticancer research, it may interfere with DNA replication or inhibit specific enzymes.
  • Further studies are needed to elucidate precise targets and pathways.

Comparison with Similar Compounds

  • MNQC’s distinct features set it apart from other quinoline-based compounds.
  • Similar compounds include quinoline carboxamides and nitro-substituted quinolines .

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-15-6-5-7-17(12-15)23-14-20(19-8-3-4-9-21(19)25-23)24(28)26-22-13-18(27(29)30)11-10-16(22)2/h3-14H,1-2H3,(H,26,28)

InChI Key

DCGKPYNARPVFDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])C

Origin of Product

United States

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